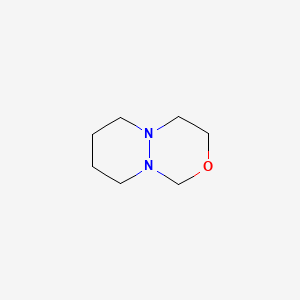
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 4 and 6, a phenyl group at position 1, and a thione group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,6-dimethyl-2-thiouracil with phenyl isocyanate in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2-thiouracil: Similar structure but lacks the phenyl group.
1-Phenylpyrimidine-2(1H)-thione: Similar structure but lacks the methyl groups.
4,6-Dimethylpyrimidine-2(1H)-thione: Similar structure but lacks the phenyl group.
Uniqueness
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups can enhance its stability and potentially its efficacy in various applications.
Propiedades
Número CAS |
74360-10-4 |
|---|---|
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-phenylpyrimidine-2-thione |
InChI |
InChI=1S/C12H12N2S/c1-9-8-10(2)14(12(15)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
UFGDJPGRVWFLMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=S)N1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
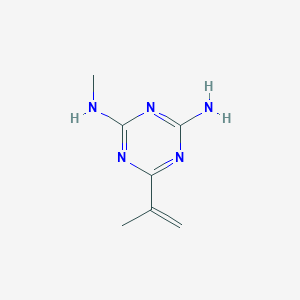
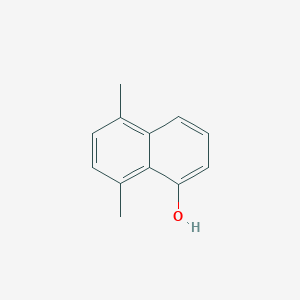
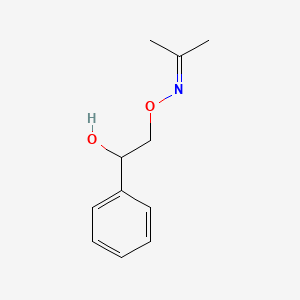
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
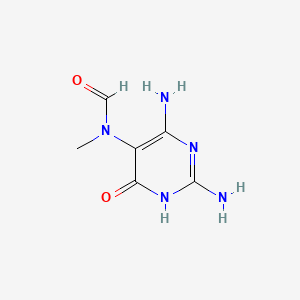
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
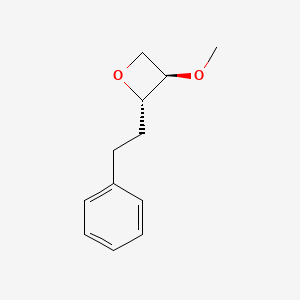
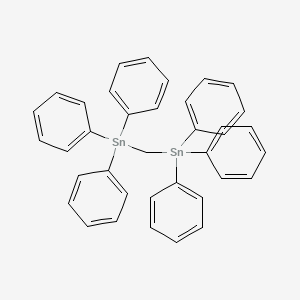

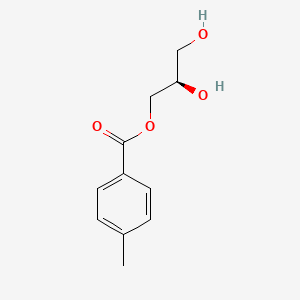

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
